

Application Notes and Protocols for NMR Spectroscopy of Sibiricaxanthone B

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Compound of Interest		
Compound Name:	Sibiricaxanthone B	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **Sibiricaxanthone B**, a xanthone C-glycoside isolated from the roots of Polygala sibirica.[1][2][3] The detailed protocols and data presented herein are essential for the structural verification, characterization, and quality control of this natural product in research and drug development settings.

Introduction to Sibiricaxanthone B

Sibiricaxanthone B is a complex natural product with the systematic name 2-C-[β-D-apiofuranosyl- $(1 \rightarrow 2)$ -β-D-glucopyranosyl]-1,3,7-trihydroxyxanthone.[2] Its structure consists of a 1,3,7-trihydroxyxanthone aglycone C-glycosidically linked to a β-D-apiofuranosyl- $(1 \rightarrow 2)$ -β-D-glucopyranosyl moiety. The accurate and complete structural elucidation and characterization of **Sibiricaxanthone B** are heavily reliant on modern NMR techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) spectroscopy.

Data Presentation: NMR Spectroscopic Data of Sibiricaxanthone B

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for **Sibiricaxanthone B**, as reported by Miyase et al. (1999), recorded in pyridine-d₅.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, Pyridine-d₅) of **Sibiricaxanthone B**



Position	δΗ (ррт)	Multiplicity	J (Hz)
Xanthone Moiety			
4	7.95	d	8.8
5	7.58	d	2.4
6	7.39	dd	8.8, 2.4
8	6.88	S	
Glucopyranosyl Moiety			
1'	5.25	d	9.8
2'	4.55	t	9.8
3'	4.35	t	9.8
4'	4.25	t	9.8
5'	4.05	m	
6'a	4.45	dd	11.7, 5.4
6'b	4.30	dd	11.7, 2.0
Apiofuranosyl Moiety			
1"	5.85	d	2.4
2"	4.65	d	2.4
3"	4.40	S	
4"a	4.20	d	9.3
4"b	4.00	d	9.3
5"	3.80	S	

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, Pyridine-d₅) of **Sibiricaxanthone B**



Xanthone Moiety 1 162.5 2 110.0 3 165.0 4 122.0 4a 157.0 5 118.0 6 125.0 7 163.0 8 95.0 8a 150.0 9 183.0 9a 105.0 Glucopyranosyl Moiety 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0 2" 78.0	Position	δС (ррт)
2 110.0 3 165.0 4 122.0 4a 157.0 5 118.0 6 125.0 7 163.0 8 95.0 8a 95.0 9 183.0 9a 105.0 Glucopyranosyl Moiety 1' 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 1" 111.0	Xanthone Moiety	
3 165.0 4 122.0 4a 157.0 5 118.0 6 125.0 7 163.0 8 95.0 8a 150.0 9 183.0 9a 105.0 Glucopyranosyl Moiety 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	1	162.5
4 122.0 4a 157.0 5 118.0 6 125.0 7 163.0 8 95.0 8a 150.0 9 183.0 9a 105.0 Glucopyranosyl Moiety 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	2	110.0
4a 157.0 5 118.0 6 125.0 7 163.0 8 95.0 8a 150.0 9 183.0 9a 105.0 Glucopyranosyl Moiety 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	3	165.0
5 118.0 6 125.0 7 163.0 8 95.0 8a 150.0 9 183.0 9a 105.0 Glucopyranosyl Moiety 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	4	122.0
6 125.0 7 163.0 8 95.0 8a 150.0 9 183.0 9a 105.0 Glucopyranosyl Moiety 1' 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	4a	157.0
7 163.0 8 95.0 8a 150.0 9 183.0 9a 105.0 Glucopyranosyl Moiety 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	5	118.0
8a 150.0 9 183.0 9a 105.0 Glucopyranosyl Moiety 1' 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	6	125.0
8a 150.0 9 183.0 9a 105.0 Glucopyranosyl Moiety 1' 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 1" 111.0	7	163.0
9 183.0 9a 105.0 Glucopyranosyl Moiety 1' 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 1" 111.0	8	95.0
9a 105.0 Glucopyranosyl Moiety 1' 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	8a	150.0
Glucopyranosyl Moiety 1' 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	9	183.0
1' 75.0 2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	9a	105.0
2' 80.0 3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	Glucopyranosyl Moiety	
3' 78.0 4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	1'	75.0
4' 71.0 5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	2'	80.0
5' 82.0 6' 62.0 Apiofuranosyl Moiety 111.0	3'	78.0
6' 62.0 Apiofuranosyl Moiety 1" 111.0	4'	71.0
Apiofuranosyl Moiety 1" 111.0	5'	82.0
1" 111.0	6'	62.0
	Apiofuranosyl Moiety	
2" 78.0	1"	111.0
	2"	78.0



3"	80.0
4"	75.0
5"	65.0

Experimental Protocols

The following are detailed protocols for the NMR analysis of **Sibiricaxanthone B**, based on standard methodologies for natural product characterization.

Protocol 1: Sample Preparation

- Sample Purity: Ensure the Sibiricaxanthone B sample is of high purity (>95%), as impurities can complicate spectral interpretation.
- Mass Determination: Accurately weigh approximately 5-10 mg of Sibiricaxanthone B for a standard 5 mm NMR tube.
- Solvent Selection: Dissolve the sample in 0.5-0.6 mL of high-purity deuterated pyridine (Pyridine-d₅). The choice of solvent is critical as it can influence chemical shifts.
- Dissolution: Vortex the sample until fully dissolved. Gentle warming may be applied if necessary, but monitor for any sample degradation.
- Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra of **Sibiricaxanthone B** on a 500 MHz spectrometer.

¹H NMR:



Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

13C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, depending on sample concentration and experimental time.

Temperature: 298 K.

2D NMR (COSY, HSQC, HMBC, NOESY):

- Employ standard pulse programs available on the spectrometer software.
- COSY: Optimize spectral widths in both dimensions to cover all proton signals.
- HSQC: Set the ¹³C spectral width to encompass all carbon signals.
- HMBC: Optimize the long-range coupling delay for J-couplings of 8-10 Hz to observe 2and 3-bond correlations.
- NOESY: Use a mixing time of 300-800 ms to observe through-space correlations.

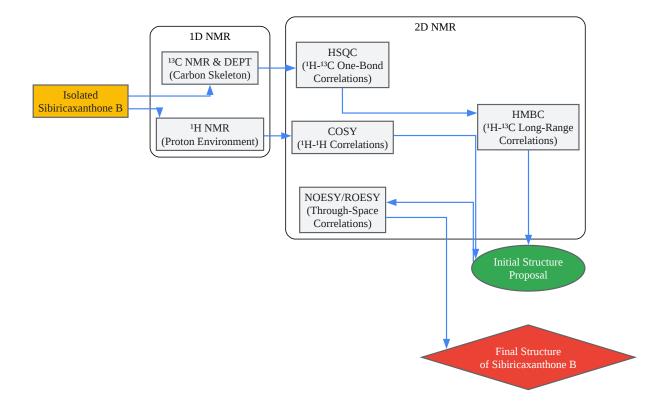


 Adjust the number of increments and scans to achieve adequate resolution and signal-tonoise ratio within a reasonable experimental time.

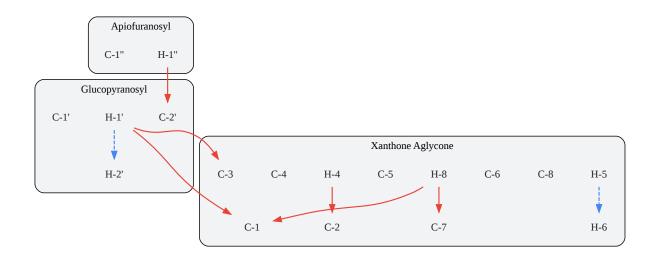
Mandatory Visualizations Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like **Sibiricaxanthone B** using NMR spectroscopy.









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